molecular formula C23H17N3O2S B5450664 3-{[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]methyl}benzoic acid

3-{[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]methyl}benzoic acid

Cat. No.: B5450664
M. Wt: 399.5 g/mol
InChI Key: HEGRSKYIGLUYRG-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds . The 1,2,4-triazine ring is incorporated into various pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely include a 1,2,4-triazine ring substituted with phenyl groups at the 5 and 6 positions, a thiocarbonyl group at the 3 position, and a benzoic acid group .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the benzoic acid group might undergo reactions typical of carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoic acid group might make the compound acidic .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some 1,2,4-triazine derivatives have been studied for their antimicrobial activity .

Future Directions

The future research directions would likely depend on the properties and potential applications of the compound. For example, if the compound shows promising biological activity, it might be studied further for potential pharmaceutical applications .

Properties

IUPAC Name

3-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S/c27-22(28)19-13-7-8-16(14-19)15-29-23-24-20(17-9-3-1-4-10-17)21(25-26-23)18-11-5-2-6-12-18/h1-14H,15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGRSKYIGLUYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC(=CC=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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